molecular formula C16H18F3NO2 B14258452 2-(1,1,1-Trifluorooctan-2-yl)-1H-isoindole-1,3(2H)-dione CAS No. 185424-41-3

2-(1,1,1-Trifluorooctan-2-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B14258452
CAS No.: 185424-41-3
M. Wt: 313.31 g/mol
InChI Key: RMEKTKICHFBTNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1,1-Trifluorooctan-2-yl)-1H-isoindole-1,3(2H)-dione is a fluorinated organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to an octyl chain, which is further connected to an isoindole-1,3-dione core. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1,1-Trifluorooctan-2-yl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 1,1,1-trifluorooctan-2-ylamine with phthalic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the isoindole-1,3-dione ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,1,1-Trifluorooctan-2-yl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted isoindole derivatives.

Scientific Research Applications

2-(1,1,1-Trifluorooctan-2-yl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials with specific chemical functionalities.

Mechanism of Action

The mechanism of action of 2-(1,1,1-Trifluorooctan-2-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-N-phenylmethanesulfonamide
  • 1,1,1-Trifluoro-2-(furan-2-yl)-3-phenylbutan-2-ylamine

Uniqueness

2-(1,1,1-Trifluorooctan-2-yl)-1H-isoindole-1,3(2H)-dione is unique due to its combination of a trifluoromethyl group and an isoindole-1,3-dione core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

185424-41-3

Molecular Formula

C16H18F3NO2

Molecular Weight

313.31 g/mol

IUPAC Name

2-(1,1,1-trifluorooctan-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C16H18F3NO2/c1-2-3-4-5-10-13(16(17,18)19)20-14(21)11-8-6-7-9-12(11)15(20)22/h6-9,13H,2-5,10H2,1H3

InChI Key

RMEKTKICHFBTNM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(F)(F)F)N1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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